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Abstract
N-0861, chemically known as (±)-N⁶-endonorbornan-2-yl-9-methyladenine, is a potent and

selective antagonist of the A₁ adenosine receptor. This technical guide provides a

comprehensive overview of the biological activity of the N-0861 racemate and its individual

enantiomers. It includes a detailed summary of its binding affinity and selectivity profile, an

examination of its functional antagonism in various experimental models, and an elucidation of

the underlying signaling pathways. This document is intended to serve as a detailed resource

for researchers and professionals involved in drug discovery and development, particularly

those focused on adenosinergic signaling.

Introduction
Adenosine is a ubiquitous endogenous nucleoside that plays a critical role in regulating a wide

array of physiological processes through its interaction with four G protein-coupled receptor

subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. The A₁ adenosine receptor, in particular, is a key modulator of

cardiovascular, neural, and renal function. Its activation typically leads to inhibitory effects, such

as a decrease in heart rate and neurotransmitter release. Consequently, selective antagonists

of the A₁ receptor, such as N-0861, are valuable pharmacological tools for investigating the

physiological roles of this receptor and hold therapeutic potential for various pathological

conditions. N-0861 is a non-xanthine derivative that has demonstrated high affinity and

selectivity for the A₁ adenosine receptor, making it a subject of significant research interest.
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Binding Affinity and Selectivity Profile
The affinity of N-0861 racemate and its enantiomers for adenosine receptor subtypes has been

characterized through radioligand binding assays. These studies are crucial for defining the

compound's potency and selectivity.

Quantitative Data Summary
The following tables summarize the binding affinities (Ki) and functional antagonist potencies

(pA₂/pKB) of N-0861 racemate and its individual enantiomers, WRC-0006 (+) and WRC-0007

(-), at various adenosine receptor subtypes.

Table 1: Adenosine Receptor Binding Affinities (Ki in µM) of N-0861 Racemate and its

Enantiomers

Compound
A₁ (Guinea Pig
Atria)

A₁ (Human Atria)
A₂ (Guinea Pig
Aorta)

N-0861 (racemate) 0.62 0.7
~26.9 (calculated from

pKB)

WRC-0006 (+) - - -

WRC-0007 (-) - - -

Data compiled from available literature. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Antagonist Potency (pKB) of N-0861 and its Enantiomers in Guinea Pig

Tissues
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Compound
A₁ (Left Atrium
- Inotropy)

A₁ (Right
Atrium -
Chronotropy)

A₂ (Aorta -
Relaxation)

Selectivity
(A₁/A₂)

N-0861

(racemate)
6.24 6.29 4.57 ~47-fold

WRC-0006 (+) 5.86 - 4.81 ~11-fold

WRC-0007 (-) 6.51 - 4.52 ~98-fold

The pKB is the negative logarithm of the antagonist's dissociation constant (KB). A higher pKB

value indicates greater antagonist potency.

Functional Activity
N-0861 acts as a competitive and reversible antagonist at the A₁ adenosine receptor. Its

functional effects have been demonstrated in various in vitro and in vivo models.

In Vitro Studies
In isolated guinea pig hearts, N-0861 has been shown to competitively and reversibly

antagonize the negative dromotropic effects (slowing of atrioventricular conduction) induced by

adenosine.[1] It specifically blocks the A₁ receptor-mediated prolongation of the stimulus-to-His

bundle interval without affecting similar effects caused by other agents like carbachol,

verapamil, or hypothermia, demonstrating its specificity.[1] Furthermore, N-0861 does not

attenuate the A₂ receptor-mediated decrease in coronary perfusion pressure, highlighting its

selectivity for the A₁ subtype.[1]

Studies on isolated guinea pig atria have further detailed the functional antagonism of N-0861.

It effectively antagonizes the negative inotropic (force of contraction) and chronotropic (heart

rate) responses induced by the adenosine receptor agonist NECA.[2]

In Vivo Studies
In human studies, N-0861 has been shown to be an effective and selective A₁ adenosine

receptor antagonist.[3] It significantly attenuates adenosine-induced chest pain and the

negative dromotropic effects on the heart.[3] In a canine model of pharmacologic stress
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imaging, pretreatment with N-0861 did not negatively impact the A₂ receptor-mediated coronary

vasodilation, further confirming its selectivity in a whole-animal model.

Signaling Pathways
The A₁ adenosine receptor is primarily coupled to the inhibitory G protein, Gi/o. Antagonism of

this receptor by N-0861 prevents the downstream signaling cascades initiated by adenosine

binding.

A₁ Adenosine Receptor Signaling
Upon activation by an agonist, the A₁ receptor-coupled Gi/o protein inhibits adenylyl cyclase,

leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the

activity of protein kinase A (PKA). Additionally, the βγ subunits of the G protein can directly

activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to

membrane hyperpolarization, and inhibit voltage-gated Ca²⁺ channels. Another potential

pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol

trisphosphate (IP₃) and diacylglycerol (DAG), which mobilize intracellular calcium and activate

protein kinase C (PKC), respectively.
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Experimental Protocols
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Radioligand Binding Assay for A₁ Adenosine Receptors
This protocol is a generalized procedure based on common practices for determining the

binding affinity of compounds to the A₁ adenosine receptor.

Membrane Preparation:

Tissues rich in A₁ receptors (e.g., guinea pig or human atrial tissue, bovine brain cortex)

are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and

cellular debris.

The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the

membranes.

The membrane pellet is washed and resuspended in fresh buffer. Protein concentration is

determined using a standard method (e.g., Bradford assay).

Binding Assay:

The assay is typically performed in a final volume of 250 µL in a buffer containing 50 mM

Tris-HCl (pH 7.4).

Membrane protein (10-100 µg) is incubated with a fixed concentration of the radioligand,

[³H]8-cyclopentyl-1,3-dipropylxanthine ([³H]DPCPX), a selective A₁ antagonist. The

concentration of the radioligand is typically near its Kd value.

A range of concentrations of the competing ligand (N-0861) is added to displace the

radioligand.

Non-specific binding is determined in the presence of a high concentration of a non-

labeled A₁-selective ligand (e.g., 1 µM DPCPX).

The mixture is incubated at 25°C for 60-120 minutes to reach equilibrium.

Separation and Counting:
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The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman

GF/B) to separate bound from free radioligand.

The filters are washed rapidly with ice-cold buffer to remove non-specifically bound

radioligand.

The radioactivity retained on the filters is quantified by liquid scintillation counting.

Data Analysis:

The IC₅₀ value (the concentration of N-0861 that inhibits 50% of the specific binding of the

radioligand) is determined by non-linear regression analysis of the competition curve.

The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀

/ (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation

constant.
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Isolated Guinea Pig Atria Functional Assay
This protocol describes a method to assess the functional antagonist activity of N-0861 on the

negative inotropic and chronotropic effects of adenosine in isolated guinea pig atria.

Tissue Preparation:

Male guinea pigs are euthanized by a humane method.

The heart is rapidly excised and placed in oxygenated Krebs-Henseleit solution.
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The atria are dissected free from the ventricles. The left atrium is used to measure

inotropic effects, and the spontaneously beating right atrium is used for chronotropic

effects.

The atria are mounted in an organ bath containing Krebs-Henseleit solution, maintained at

37°C, and bubbled with 95% O₂ / 5% CO₂.

The left atrium is electrically stimulated at a fixed frequency (e.g., 1 Hz).

The developed tension (inotropic response) of the left atrium and the spontaneous

contraction rate (chronotropic response) of the right atrium are recorded using isometric

force transducers.

Experimental Procedure:

The tissues are allowed to equilibrate for at least 60 minutes.

A cumulative concentration-response curve to an A₁ adenosine receptor agonist (e.g.,

NECA) is generated to establish a baseline response.

The tissues are washed to remove the agonist.

The atria are then incubated with a fixed concentration of N-0861 for a predetermined

period (e.g., 30-60 minutes).

A second cumulative concentration-response curve to the same agonist is then generated

in the presence of N-0861.

Data Analysis:

The magnitude of the rightward shift of the agonist concentration-response curve in the

presence of N-0861 is used to determine its antagonist potency.

The pA₂ or pKB value is calculated using a Schild plot analysis. A linear Schild plot with a

slope not significantly different from unity is indicative of competitive antagonism.

Conclusion
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N-0861 racemate is a well-characterized, potent, and selective competitive antagonist of the A₁

adenosine receptor. Its biological activity has been demonstrated through comprehensive

binding and functional studies. The (-)-enantiomer, WRC-0007, appears to be the more potent

eutomer for A₁ receptor antagonism. The detailed experimental protocols and an understanding

of the A₁ receptor signaling pathway provided in this guide offer a solid foundation for

researchers utilizing N-0861 as a pharmacological tool. Further investigation into its selectivity

against A₂ₑ and A₃ receptor subtypes would provide a more complete profile of this valuable

research compound. The data presented herein underscore the utility of N-0861 in elucidating

the physiological and pathophysiological roles of the A₁ adenosine receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2888030?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2888030?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

